![molecular formula C14H15NOS2 B2768103 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1206993-77-2](/img/structure/B2768103.png)
3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Chemical Synthesis and Characterization
The compound 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide belongs to a class of chemicals known for their versatility in chemical synthesis and potential biological applications. A noteworthy application includes its use in the synthesis of functionalized cyclopropanes, highlighting the compound's utility in organic synthesis to produce molecules with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Such functionalized cyclopropanes are of interest due to their presence in numerous biologically active compounds and potential for drug development.
Photocleavage Reactions
The photocleavage properties of related monothioimides, including derivatives similar to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide, have been studied for their photochemical reactions. These studies provide insights into the molecular mechanisms underpinning photocleavage reactions, which are crucial for the development of light-responsive materials and compounds (Fu, Scheffer, & Trotter, 1998).
Corrosion Inhibition
Compounds structurally related to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal the potential of thiophene derivatives as effective corrosion inhibitors, which is significant for protecting industrial materials and equipment (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Crystal Structure Analysis
The detailed crystal structure analysis of thiophene derivatives, including those similar to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide, contributes to the understanding of their molecular geometry, electronic structure, and potential interactions with other molecules. Such information is invaluable for the design of new materials and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Anticancer Activity
Research into the cytotoxic evaluation of acyl derivatives of thiophene-containing compounds has shown promising results in inhibiting cancer cell lines. These findings underscore the potential therapeutic applications of thiophene derivatives in cancer treatment, demonstrating the importance of structural modifications to enhance biological activity (Gomez-Monterrey et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenylsulfanyl-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(15-10-12-6-8-17-11-12)7-9-18-13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSLKXFELMIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide |
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